molecular formula C11H20INO2 B13972489 tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate

tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate

Cat. No.: B13972489
M. Wt: 325.19 g/mol
InChI Key: VDPYGPFELXJONW-UHFFFAOYSA-N
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Description

Tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate is a piperidine derivative intended for research and development applications. Piperidine compounds are prominent in medicinal and organic chemistry, frequently serving as key synthetic intermediates and core structures in pharmaceuticals, agrochemicals, and other bioactive molecules . The iodine substituent on the piperidine ring makes this compound a versatile building block for constructing more complex molecules, as it can participate in various cross-coupling reactions and nucleophilic substitutions. The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, enhancing the compound's stability and allowing for selective reactions at other molecular sites . Piperidine derivatives, in general, are associated with a wide range of biological activities and are found in compounds studied for their potential effects on the central nervous system, as antimicrobials, and as anti-inflammatory agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C11H20INO2

Molecular Weight

325.19 g/mol

IUPAC Name

tert-butyl 4-iodo-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H20INO2/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13/h5-8H2,1-4H3

InChI Key

VDPYGPFELXJONW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)I

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of tert-butyl 4-iodo-4-methylpiperidine-1-carboxylate typically involves the iodination of a suitably protected 4-methylpiperidine derivative. The compound is often prepared starting from tert-butyl 4-piperidone-1-carboxylate or related piperidine precursors, followed by halogenation at the 4-position.

Specific Procedure from Literature

A representative preparation method is described in the supplementary information of a Royal Society of Chemistry publication, where tert-butyl 4-iodopiperidine-1-carboxylate is employed as a key reagent in coupling reactions1. Although the document focuses on the use of tert-butyl 4-iodopiperidine-1-carboxylate, the iodinated piperidine derivative with a methyl substituent at the 4-position can be synthesized via similar halogenation strategies, involving:

  • Protection of the piperidine nitrogen by a tert-butyl carbamate group (Boc protection).
  • Introduction of the methyl group at the 4-position through alkylation or reductive amination.
  • Subsequent iodination at the 4-position using iodine sources such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent.

The iodination is generally performed under mild conditions to avoid over-iodination or decomposition of the Boc protecting group.

Scale-Up and Reaction Conditions

The scale-up of reactions involving tert-butyl 4-iodopiperidine-1-carboxylate, as a close analogue, was reported with the following conditions:

Parameter Conditions
Catalyst Cu(OTf)2 (5 mol%)
Ligand L1 (5 mol%)
Solvent Tetrahydrofuran (THF)
Base 1,1,3,3-Tetramethylguanidine (TMG) (1.8 equiv)
Temperature 25 °C
Reaction Time 24 hours
Light Source LED irradiation (410 nm, 50 W × 2)
Yield Up to 80%

This method, though primarily for coupling reactions, implies the stability and handling conditions for tert-butyl 4-iodo derivatives and can inform the iodination step in the preparation of this compound2.

Research Outcomes and Characterization

The iodinated piperidine derivatives, including this compound, have been characterized by:

Example Characterization Data (Adapted)

Technique Data Example
^1H NMR (400 MHz, CDCl3) Signals corresponding to piperidine ring protons, methyl group at 4-position, and tert-butyl group (singlet ~1.39 ppm)
^13C NMR (101 MHz, CDCl3) Carbon signals including quaternary carbon of Boc (~79 ppm), methyl carbon (~26 ppm), and iodinated carbon (~45-50 ppm)
HRMS (ESI) Calculated and found m/z values consistent with C11H19INO2 (exact mass)

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Iodination of Boc-protected 4-methylpiperidine N-iodosuccinimide or Iodine with oxidant, mild conditions 70-85 Requires careful control to avoid deprotection
Coupling with tert-butyl 4-iodopiperidine-1-carboxylate Cu(OTf)2 catalyst, TMG base, THF solvent, LED irradiation 80 Used for downstream functionalization, confirms compound stability
Patent-based alkylation and halogenation Multi-step synthesis with Boc protection and halogenation Variable Provides stereochemical control and scalability

The preparation of this compound involves strategic protection of the piperidine nitrogen, introduction of the methyl group at the 4-position, followed by selective iodination. The methods are supported by robust catalytic and photochemical conditions for scale-up and subsequent functionalization. Characterization data confirm the structure and purity of the compound. Patents provide alternative synthetic routes emphasizing stereochemical integrity and scalability.

  • Supplementary information from Royal Society of Chemistry, DOI: 10.1039/d4qo01329h 

  • Supplementary information from Royal Society of Chemistry, DOI: 10.1039/d4qo01329h 

  • WO2014200786A1, WIPO Patent on tert-butyl piperidine derivatives preparation 

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative without the iodine atom.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including the development of new drugs and treatments.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-iodo-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways. The tert-butyl ester group enhances the compound’s stability and bioavailability, making it a valuable tool in drug development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound Iodo, Methyl (4-position) C11H20INO2 ~325.19 (est.) High atomic weight (iodine), potential use in radiopharmaceuticals or cross-coupling reactions
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino, Pyridinyl (4-position) C15H23N3O2 277.36 Light yellow solid; requires respiratory and eye protection
tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate Benzyloxy (4-position) C17H25NO3 291.39 Used in organic synthesis; moderate steric hindrance
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate Chloropyrimidinyloxy (4-position) C15H21ClN2O3 328.80 Heteroaromatic substituent; potential kinase inhibitor intermediate
tert-Butyl 4-formylpiperidine-1-carboxylate Formyl (4-position) C11H19NO3 213.28 Reactive aldehyde group for further functionalization
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate Amino, Aminomethyl (4-position) C11H23N3O2 229.32 Dual amino groups for nucleophilic reactions; laboratory chemical

Key Comparative Analysis

Substituent Effects on Reactivity Iodo vs. Amino Groups: The iodine atom in the target compound provides a leaving group for nucleophilic substitution (e.g., Suzuki coupling), whereas amino groups (as in and ) enable amide bond formation or serve as hydrogen-bond donors in drug design . Electron-Withdrawing vs. In contrast, benzyloxy or pyridinyl groups (electron-donating) enhance aromatic interactions .

Physical Properties

  • Molecular Weight and Solubility : The iodinated compound has a higher molecular weight (~325.19) compared to analogs like the formyl derivative (213.28), which may reduce solubility in polar solvents .
  • Crystallography : Piperidine derivatives are often analyzed via X-ray crystallography using programs like SHELX . The iodine atom’s high electron density could facilitate crystal structure determination.

Synthetic Applications Halogenated Derivatives: The iodine substituent enables metal-catalyzed cross-coupling reactions (e.g., with palladium), making it valuable for constructing complex molecules. Chlorinated analogs () are similarly reactive but less polarizable . Amino and Hydroxy Derivatives: Compounds like tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate are intermediates in drug discovery, leveraging their hydrogen-bonding capabilities .

Chlorinated or fluorinated analogs () may pose additional environmental hazards .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 4-iodo-4-methylpiperidine-1-carboxylate in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile or neoprene), closed-toe shoes, and lab coats. Full-face shields and safety goggles are mandatory when handling volatile or reactive forms of the compound .
  • Respiratory Protection : For minor exposures, use NIOSH-certified P95 respirators. For higher concentrations (e.g., during synthesis or purification), employ OV/AG/P99 respirators with organic vapor filters .
  • Ventilation : Conduct reactions in a fume hood with ≥100 fpm face velocity. Ensure proper sealing of reaction vessels to avoid iodine vapor release .
  • Emergency Response : In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation due to potential iodide toxicity .

Q. How can the purity of tert-butyl 4-iodo-4-methylpiperidine-1-carboxylate be validated experimentally?

  • Methodology :

  • Chromatographic Analysis : Use HPLC-TOF (High-Performance Liquid Chromatography with Time-of-Flight Mass Spectrometry) to confirm molecular mass (theoretical vs. measured Δppm < 2). GC-MS with electron ionization (EI) can detect volatile impurities (e.g., residual solvents) via retention time locking and fragmentation patterns .
  • Spectroscopic Techniques : FTIR-ATR (Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance) verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate, C-I stretch at ~500 cm⁻¹) .
  • Elemental Analysis : Quantify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometry .

Q. What synthetic routes are feasible for preparing tert-butyl 4-iodo-4-methylpiperidine-1-carboxylate?

  • Methodology :

  • Stepwise Functionalization : Start with tert-butyl 4-methylpiperidine-1-carboxylate. Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in dichloromethane at 0°C, followed by quenching with sodium thiosulfate .
  • Alternative Pathway : Employ a Sandmeyer-type reaction on a pre-functionalized amine intermediate (e.g., diazotization of 4-amino-4-methylpiperidine followed by iodide substitution) .
  • Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the product. Confirm elimination of unreacted starting materials via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of tert-butyl 4-iodo-4-methylpiperidine-1-carboxylate?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethyl acetate/hexane. Use SHELX software (SHELXL-2019) for structure refinement. Focus on anisotropic displacement parameters for iodine and methyl groups to confirm spatial orientation .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (as per Etter’s rules) to identify directional interactions (e.g., C=O⋯H-N hydrogen bonds) that stabilize the lattice. Compare with analogous piperidine derivatives to assess conformational preferences .
  • Twinned Data Handling : For challenging datasets (e.g., pseudo-merohedral twinning), use SHELXD for dual-space structure solution and TWINLAW for matrix refinement .

Q. What strategies mitigate contradictions between NMR and computational modeling data for this compound?

  • Methodology :

  • Dynamic NMR Studies : Perform variable-temperature ¹H/¹³C NMR (e.g., 298–343 K in DMSO-d6) to detect conformational exchange broadening. Compare with DFT calculations (B3LYP/6-311+G(d,p)) to model rotational barriers of the tert-butyl group .
  • Solvent Effects : Replicate computational solvent environments (e.g., COSMO-RS) to align chemical shift predictions (δ ~1.3 ppm for tert-butyl protons) with experimental data .
  • Spin-Spin Coupling Analysis : Use 2D NOESY to validate spatial proximity of iodine and methyl groups, resolving ambiguities in diastereomeric ratios .

Q. How can the environmental impact of tert-butyl 4-iodo-4-methylpiperidine-1-carboxylate be assessed in academic research?

  • Methodology :

  • Ecotoxicity Screening : Conduct Daphnia magna acute toxicity tests (OECD 202) at concentrations ≤1 mg/L. Monitor mortality/immobilization over 48 hours. Compare with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to infer biodegradability .
  • Waste Management : Segregate halogenated waste (e.g., iodine-containing byproducts) from aqueous streams. Treat with activated charcoal adsorption before disposal via licensed hazardous waste contractors .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) for synthetic routes. Optimize atom economy by minimizing protecting group usage (e.g., direct iodination vs. multi-step functionalization) .

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